3-(2-fluorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
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Overview
Description
3-(2-fluorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one typically involves the reaction of appropriate triazole and thiadiazine precursors. One common method is the one-pot catalyst-free procedure at room temperature, which involves the reaction of dibenzoylacetylene with triazole derivatives . This method is efficient and straightforward, providing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
3-(2-fluorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate for the preparation of other heterocyclic compounds.
Industry: Utilized in the development of new materials with specific properties, such as electronic or optical applications.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target receptors, leading to inhibition or modulation of enzyme activity. For example, it may inhibit carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: A closely related compound with similar pharmacological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric variant with distinct structural features and biological activities.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazine: A different isomer with unique properties and applications.
Uniqueness
3-(2-fluorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one stands out due to its specific substitution pattern on the aromatic rings, which can influence its pharmacological profile and interactions with target receptors. The presence of the fluorine atom on the phenyl ring may enhance its binding affinity and selectivity for certain enzymes or receptors.
Properties
Molecular Formula |
C17H10FN3OS |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-7-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C17H10FN3OS/c18-13-9-5-4-8-12(13)16-19-20-17-21(16)15(22)10-14(23-17)11-6-2-1-3-7-11/h1-10H |
InChI Key |
YOCHRFSAAVALSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=NN=C3S2)C4=CC=CC=C4F |
Origin of Product |
United States |
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